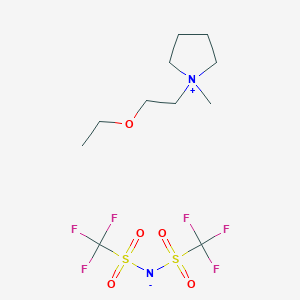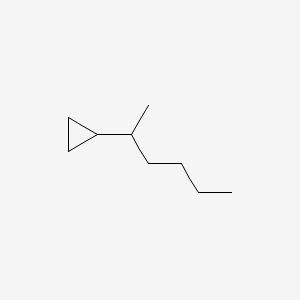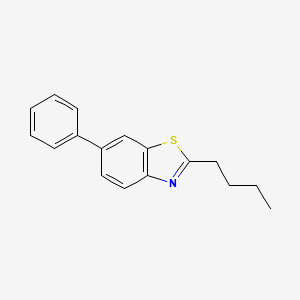
2-Butyl-6-phenylbenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6-phenylbenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications. The structure of this compound consists of a benzene ring fused to a thiazole ring, with butyl and phenyl substituents at the 2 and 6 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-phenylbenzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring .
Another approach involves the cyclization of thioamides or carbon dioxide with 2-aminobenzenethiol in the presence of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-phenylbenzothiazole undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the benzene or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
2-Butyl-6-phenylbenzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyl-6-phenylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . It may also interact with enzymes and receptors involved in signal transduction pathways, leading to its biological effects .
Comparison with Similar Compounds
2-Butyl-6-phenylbenzothiazole can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: Lacks the butyl substituent, which may affect its biological activity and solubility.
2-Methylbenzothiazole: Contains a methyl group instead of a butyl group, leading to differences in reactivity and applications.
6-Phenylbenzothiazole: Similar structure but without the butyl group, which may influence its chemical properties and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C17H17NS |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-butyl-6-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C17H17NS/c1-2-3-9-17-18-15-11-10-14(12-16(15)19-17)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3 |
InChI Key |
KWYBNADSAZOIIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(S1)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B13801555.png)
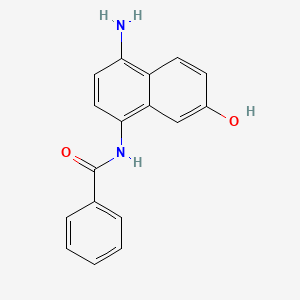
![4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13801567.png)
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)
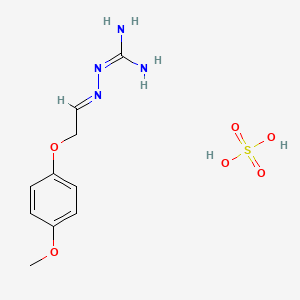

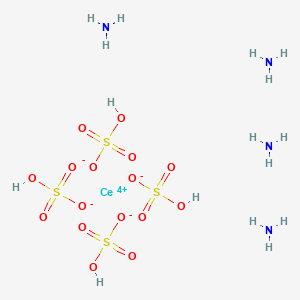
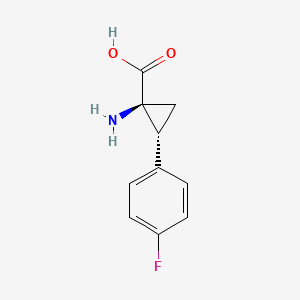
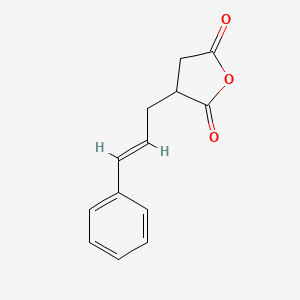
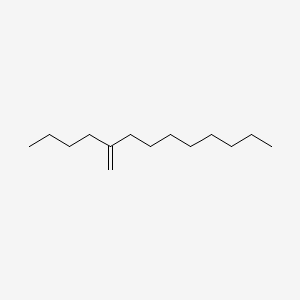
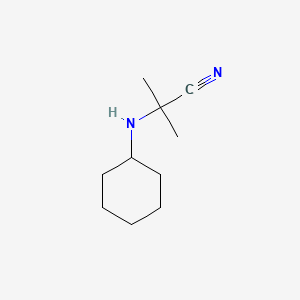
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
